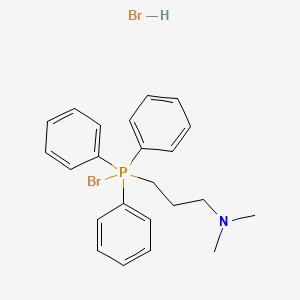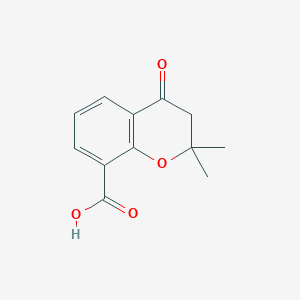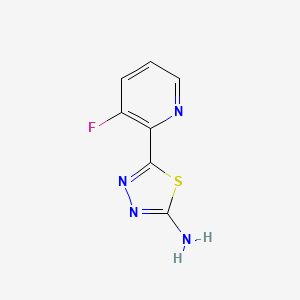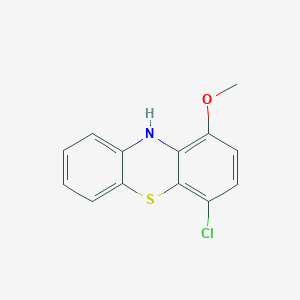
Docetaxel-d6 Metabolites M1 and M3 (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docetaxel-d6 Metabolites M1 and M3 (Mixture of Diastereomers) are stable isotope-labeled metabolites of Docetaxel, a well-known chemotherapy medication used to treat various cancers, including breast, ovarian, and non-small cell lung cancer . These metabolites are primarily used in scientific research to study the pharmacokinetics and metabolism of Docetaxel.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Docetaxel-d6 Metabolites M1 and M3 involves the hydroxylation of the synthetic isobutoxy side chain of Docetaxel . This process is typically carried out using specific reagents and conditions to ensure the formation of the desired diastereomers. The reaction conditions often include the use of catalysts and controlled temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of Docetaxel-d6 Metabolites M1 and M3 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the metabolites and ensure their quality and consistency . The production is carried out under strict regulatory guidelines to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Docetaxel-d6 Metabolites M1 and M3 undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the metabolic pathways and understanding the behavior of the metabolites in biological systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions often involve controlled temperatures, pH levels, and reaction times to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include primary alcohols, aldehydes, and cyclic hydroxyoxazolidinones, which are diastereomers . These products are crucial for understanding the metabolic pathways and the pharmacokinetics of Docetaxel.
Wissenschaftliche Forschungsanwendungen
Docetaxel-d6 Metabolites M1 and M3 are widely used in scientific research for various applications :
Chemistry: Studying the chemical properties and reactions of Docetaxel and its metabolites.
Biology: Investigating the metabolic pathways and the behavior of the metabolites in biological systems.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Docetaxel to improve cancer treatment.
Industry: Developing new pharmaceutical formulations and improving existing ones.
Wirkmechanismus
The mechanism of action of Docetaxel-d6 Metabolites M1 and M3 involves the inhibition of microtubule dynamics, which prevents cell division and promotes cell death . These metabolites bind to microtubules with high affinity, disrupting their normal function and leading to the inhibition of cell replication. The molecular targets include tubulin and other proteins involved in cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docetaxel Metabolites M1, M2, and M4: These metabolites are also derived from Docetaxel and share similar chemical properties and metabolic pathways.
Paclitaxel Metabolites: Paclitaxel is another chemotherapy medication with similar mechanisms of action and metabolic pathways.
Uniqueness
Docetaxel-d6 Metabolites M1 and M3 are unique due to their stable isotope labeling, which allows for precise tracking and analysis in pharmacokinetic studies . This labeling provides valuable insights into the metabolism and behavior of Docetaxel in biological systems, making them essential tools in scientific research.
Eigenschaften
Molekularformel |
C43H51NO15 |
|---|---|
Molekulargewicht |
827.9 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[4-hydroxy-2-oxo-5,5-bis(trideuteriomethyl)-1,3-oxazolidin-3-yl]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H51NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,37,46-48,52,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,37?,41+,42-,43+/m0/s1/i5D3,6D3 |
InChI-Schlüssel |
MZGHWPNTSVYFCV-AXAKODJZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1(C(N(C(=O)O1)[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O)O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(C(OC6=O)(C)C)O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


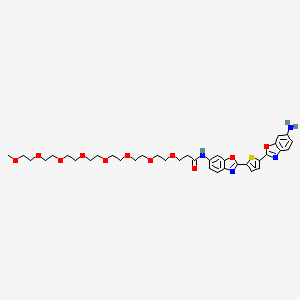
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
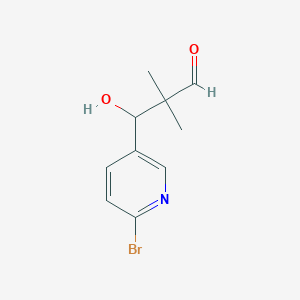

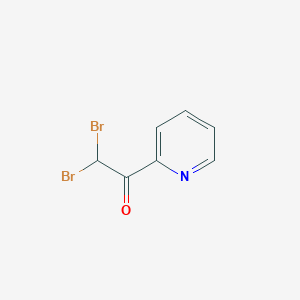

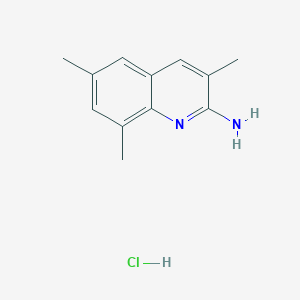

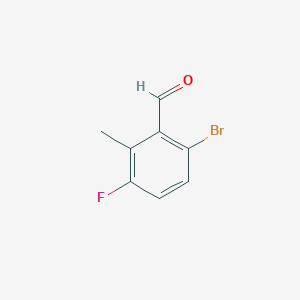
![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)
